N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked propanamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C₁₇H₁₂ClFN₃O₂S, with a molecular weight of 376.81 g/mol. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and bioactivity, while the 4-chlorophenyl and 4-fluorophenyl groups contribute to hydrophobic interactions and electronic effects in biological systems .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-3-1-11(2-4-12)16-21-22-17(24-16)20-15(23)9-10-25-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSRGPYQAUSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluorothiophenol.
Formation of Oxadiazole Ring: The 4-chlorobenzoic acid is first converted to its corresponding hydrazide, which is then cyclized with cyanogen bromide to form the 1,3,4-oxadiazole ring.
Thioether Formation: The 4-fluorothiophenol is reacted with the oxadiazole intermediate to form the thioether linkage.
Final Coupling: The final step involves coupling the oxadiazole-thioether intermediate with a suitable acyl chloride to form the desired propanamide.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide can undergo various chemical reactions:
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to the oxadiazole class. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant growth inhibition against various cancer cell lines. The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown promising results in inhibiting cell proliferation in human tumor cells, with notable efficacy against breast and ovarian cancer lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | OVCAR-8 | 85.26 |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 86.61 |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide | HOP-92 | 67.55 |
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activity. Research has shown that certain compounds within this class exhibit inhibitory effects against a range of bacterial and fungal strains. The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide was evaluated for its activity against mycobacterial strains and demonstrated comparable efficacy to established antimicrobial agents such as isoniazid and ciprofloxacin .
Potential Therapeutic Uses
Given the diverse biological activities associated with N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide and its derivatives, there are several potential therapeutic applications:
- Cancer Therapy : As indicated by its anticancer properties, this compound could be developed as a novel chemotherapeutic agent.
- Antimicrobial Treatments : Its effectiveness against various pathogens suggests potential use in treating infections resistant to conventional antibiotics.
- Anti-inflammatory Applications : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Ring
Analog 1 : N-(5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl)-3-(Thiazol-2-yl)Propanamide (8d, )
- Structure : 4-Methylphenyl on oxadiazole, thiazole substituent on propanamide.
- Properties : Buff-colored amorphous solid, m.p. 135–136°C, molecular weight 354.42 g/mol .
Analog 2 : N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-3-[(5-Methylthiazol-2-yl)Sulfanyl]Propanamide (8e, )
- Structure : Unsubstituted phenyl on oxadiazole, methylthiazole on sulfanyl.
- Properties : Pale white amorphous solid, m.p. 117–118°C, molecular weight 350.40 g/mol .
Analog 3 : N-(5-(3-Nitrophenyl)-1,3,4-Oxadiazol-2-yl)-3-[(5-Methylthiazol-2-yl)Sulfanyl]Propanamide (8h, )
Modifications to the Sulfanyl-Propanamide Chain
Analog 4 : 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(4-Methylphenyl)Propanamide (7d, )
- Structure: Amino-thiazole-methyl group on oxadiazole, 4-methylphenyl on propanamide.
- Properties : White solid, m.p. 149–178°C, molecular weight 375.45 g/mol .
Analog 5 : N-(4-Ethoxyphenyl)-2-({5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl}Sulfanyl)Propanamide (8k, )
Key Trends :
- Electron-withdrawing groups (e.g., nitro in Analog 3) correlate with higher melting points and enhanced polar interactions.
- Bulkier substituents (e.g., indole in Analog 5) reduce hemolytic risk but may limit bioavailability.
- Halogenated aryl groups (e.g., 4-chloro/fluoro in the target compound) balance lipophilicity and metabolic stability .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The oxadiazole moiety has been widely recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural features include:
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Chlorophenyl and fluorophenyl groups : These substitutions are crucial for modulating the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of Growth Factors : The compound may inhibit key growth factors involved in tumor proliferation.
- Interaction with Nucleic Acids : Oxadiazoles can bind to DNA and RNA, disrupting cancer cell replication processes .
A study evaluating various 1,3,4-oxadiazole derivatives found that modifications to their structure could enhance cytotoxicity against different cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity against human cancer cells compared to their unsubstituted counterparts .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15.6 | A431 (human epidermoid carcinoma) |
| Control (Doxorubicin) | 0.5 | A431 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess broad-spectrum activity against various pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against bacterial strains .
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
Case Studies
- Antitubercular Activity : A study reported that oxadiazole derivatives demonstrated promising antitubercular activity. Compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The results indicated that structural modifications significantly affected their potency .
- Mechanism of Action : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may act as a potential therapeutic agent in cancer treatment by promoting programmed cell death .
Q & A
Q. Key Findings :
- The 4-fluorophenylsulfanyl group forms hydrophobic interactions with residues like His492 in urease.
- The oxadiazole ring participates in π-π stacking with Phe360 in alkaline phosphatase .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and purity. Key signals:
- IR Spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and C-S (680–710 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 402 (M⁺) with fragments at m/z 154 (4-chlorophenyl-oxadiazole) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Modification Sites :
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
